molecular formula C16H9NO2 B8753211 1H-Dibenzo[de,h]quinoline-2,7-dione CAS No. 31293-07-9

1H-Dibenzo[de,h]quinoline-2,7-dione

Cat. No.: B8753211
CAS No.: 31293-07-9
M. Wt: 247.25 g/mol
InChI Key: NHOYROCTVIDOJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H-Dibenzo[de,h]quinoline-2,7-dione is a polycyclic aromatic compound characterized by a fused quinoline core with two ketone groups at positions 2 and 6. A notable derivative is 3-bromo-1H-dibenzo[de,h]quinoline-2,7-dione (CAS: 31715-46-5), which features a bromine substituent at position 7. Its molecular formula is C₁₆H₈BrNO₂, with a molar mass of 326.14 g/mol . This compound is primarily utilized as a fine chemical intermediate in synthesizing pesticides, pharmaceuticals, surfactants, and antifungal agents .

Properties

CAS No.

31293-07-9

Molecular Formula

C16H9NO2

Molecular Weight

247.25 g/mol

IUPAC Name

16-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2,4,6,9,11,13-heptaene-8,15-dione

InChI

InChI=1S/C16H9NO2/c18-13-8-9-4-3-7-12-14(9)15(17-13)10-5-1-2-6-11(10)16(12)19/h1-8H,(H,17,18)

InChI Key

NHOYROCTVIDOJP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=C4C(=CC(=O)N3)C=CC=C4C2=O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural differences and applications between 1H-dibenzo[de,h]quinoline-2,7-dione and related compounds:

Compound Name Core Structure Substituents/Functional Groups Key Applications/Significance References
3-Bromo-1H-dibenzo[de,h]quinoline-2,7-dione Dibenzoquinoline with 2,7-dione Br at position 3 Intermediate for pharmaceuticals, agrochemicals
3-Azidoquinoline-2,4(1H,3H)-dione Quinoline-2,4-dione N₃ at position 3 Click chemistry (triazole synthesis via CuAAC)
Dimethyl-4-bromo-pyrrolo[1,2-a]quinoline-2,3-dicarboxylate Pyrrolo[1,2-a]quinoline Br at position 4; ester groups at 2,3 Antifungal agents, computational DFT studies
Benzo[h]quinoline-2(1H)-one Benzoquinoline with 2-one No additional substituents Friedländer annulation product, synthetic intermediate
3-Methyl-6-(benzylamino)-3H-dibenzo[fij]isoquinoline-2,7-dione Dibenzoisoquinoline with 2,7-dione CH₃ at position 3; benzylamino at position 6 Potential bioactivity (structural analog)

Key Research Findings

Click Chemistry Utility: 3-Azidoquinoline-2,4-diones yield triazoles in high efficiency, underscoring their role in modular drug design .

Antifungal Potential: Pyrroloquinoline dicarboxylates demonstrate strong binding to fungal CYP51, validated by docking studies .

Synthetic Divergence: Friedländer annulation produces quinoline-2-ones, whereas alternative routes (e.g., palladium catalysis) may favor dibenzoquinoline frameworks .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.